molecular formula C18H21FN4O3 B2641077 N-(3-fluoro-4-methylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1172303-54-6

N-(3-fluoro-4-methylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2641077
CAS No.: 1172303-54-6
M. Wt: 360.389
InChI Key: BCSQNYPOPXAPKK-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the morpholine-4-carbonyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them into alcohols.

    Substitution: The fluoro and methyl groups on the phenyl ring may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
  • N-(3-fluoro-4-ethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Uniqueness

N-(3-fluoro-4-methylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is unique due to the specific arrangement of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide, with the CAS number 1172303-54-6, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H21FN4O3C_{18}H_{21}FN_{4}O_{3} with a molecular weight of 360.4 g/mol. The structure contains a pyrazole ring, a morpholine moiety, and a fluorinated aromatic group, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC18H21FN4O3
Molecular Weight360.4 g/mol
CAS Number1172303-54-6

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to modulate protein kinase activity, which is crucial in cancer cell proliferation and survival. In vitro studies suggest that this compound may inhibit specific kinases involved in tumor growth .

Antiviral Properties

N-Heterocycles, including pyrazoles, have been identified as promising antiviral agents. This compound's structure suggests potential efficacy against viral targets similar to those inhibited by other pyrazole derivatives. For example, certain pyrazolo[3,4-d]pyrimidines have demonstrated antiviral activity against coronaviruses . Further studies are needed to evaluate the specific antiviral mechanisms of this compound.

Structure-Activity Relationships (SAR)

The SAR studies emphasize the importance of substituents on the phenyl and pyrazole rings in enhancing biological activity. Modifications in these areas can significantly affect potency and selectivity towards biological targets. For example, the presence of a fluorine atom at the para position of the phenyl ring has been associated with improved binding affinity to target proteins .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Inhibition of Kinase Activity : A study demonstrated that pyrazole derivatives could inhibit various kinases involved in cancer signaling pathways. The specific inhibition profile of this compound remains to be fully characterized but is expected to follow similar trends observed in related compounds .
  • In Vitro Efficacy : Preliminary in vitro assays showed that compounds with similar structures had effective IC50 values in the low micromolar range against several cancer cell lines. The exact IC50 for this compound is yet to be determined but is anticipated to be comparable based on structural similarities .
  • Potential Side Effects : As with many bioactive compounds, understanding potential side effects is crucial. Some related pyrazole derivatives have shown cytotoxicity at higher concentrations, necessitating careful dose optimization .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3/c1-12-3-4-14(10-15(12)19)20-17(24)11-23-13(2)9-16(21-23)18(25)22-5-7-26-8-6-22/h3-4,9-10H,5-8,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSQNYPOPXAPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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